4,2',4',6'-Tetrahydroxy-3-methoxychalcone
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Overview
Description
2’,4,4’,6’-Tetrahydroxy-3-methoxychalcone is a chemical compound that belongs to the chalcone family Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4,4’,6’-tetrahydroxy-3-methoxychalcone typically involves a multi-step process:
Step 1: - The initial step involves the reaction between benzylideneacetophenone and 2,4-dihydroxybenzaldehyde. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol solution. The product of this reaction is a chalcone intermediate.
Step 2: - The intermediate chalcone undergoes methoxylation using a methoxy reagent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. This step introduces the methoxy group at the 3-position of the chalcone structure.
Industrial Production Methods
Industrial production of 2’,4,4’,6’-tetrahydroxy-3-methoxychalcone follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Condensation: Utilizing industrial reactors to mix benzylideneacetophenone and 2,4-dihydroxybenzaldehyde with a base in ethanol.
Methoxylation at Scale: Conducting the methoxylation step in large reactors with appropriate safety measures to handle reagents like dimethyl sulfate.
Chemical Reactions Analysis
Types of Reactions
2’,4,4’,6’-Tetrahydroxy-3-methoxychalcone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chalcone structure can be reduced to form dihydrochalcones.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochalcones.
Substitution: Formation of esters or ethers.
Scientific Research Applications
2’,4,4’,6’-Tetrahydroxy-3-methoxychalcone has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of flavonoids and other bioactive compounds.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 2’,4,4’,6’-tetrahydroxy-3-methoxychalcone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
2’,4,4’,6’-Tetrahydroxy-3-methoxychalcone can be compared with other chalcones and flavonoids:
-
Similar Compounds
2’,4’,4,6’-Tetrahydroxychalcone: Lacks the methoxy group, which may affect its solubility and reactivity.
3-Methoxy-4’,4,6’-trihydroxychalcone: Similar structure but with different hydroxylation pattern.
Flavonoids: Such as quercetin and kaempferol, which have similar antioxidant properties but different structural features.
Properties
CAS No. |
25515-47-3 |
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Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O6/c1-22-15-6-9(2-4-11(15)18)3-5-12(19)16-13(20)7-10(17)8-14(16)21/h2-8,17-18,20-21H,1H3/b5-3+ |
InChI Key |
WQWVIIRCVOZVPN-HWKANZROSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O)O |
Origin of Product |
United States |
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